Trimesitylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(2,4,6-trimethylphenyl)silane, also known as trimesitylsilane, is an organosilicon compound with the molecular formula C27H34Si. It is characterized by the presence of three 2,4,6-trimethylphenyl groups attached to a central silicon atom. This compound is notable for its stability and unique chemical properties, making it a valuable reagent in various chemical reactions and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tris(2,4,6-trimethylphenyl)silane can be synthesized through several methods. One common approach involves the reaction of 2,4,6-trimethylphenylmagnesium bromide with silicon tetrachloride. The reaction typically proceeds in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods: Industrial production of tris(2,4,6-trimethylphenyl)silane often involves large-scale Grignard reactions, where 2,4,6-trimethylphenylmagnesium bromide is reacted with silicon tetrachloride in the presence of a catalyst to enhance the reaction rate and yield .
Analyse Chemischer Reaktionen
Types of Reactions: Tris(2,4,6-trimethylphenyl)silane undergoes various chemical reactions, including:
Reduction Reactions: It can act as a reducing agent, particularly in radical-based reductions.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the silicon atom is replaced by other nucleophiles.
Hydrosilylation Reactions: It can add across double bonds in alkenes and alkynes, forming silicon-carbon bonds.
Common Reagents and Conditions:
Radical Initiators: Such as azo compounds and organic peroxides, are often used in reduction reactions involving tris(2,4,6-trimethylphenyl)silane.
Catalysts: Transition metal catalysts like platinum or palladium are commonly employed in hydrosilylation reactions.
Major Products Formed:
Reduced Organic Compounds: In reduction reactions, organic halides are converted to their corresponding hydrocarbons.
Silylated Compounds: In hydrosilylation reactions, alkenes and alkynes are converted to organosilicon compounds.
Wissenschaftliche Forschungsanwendungen
Tris(2,4,6-trimethylphenyl)silane has a wide range of applications in scientific research:
Biology: The compound’s stability and reactivity make it useful in the synthesis of biologically active molecules.
Medicine: It is employed in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Wirkmechanismus
The mechanism by which tris(2,4,6-trimethylphenyl)silane exerts its effects is primarily through radical-based pathways. The compound can donate hydrogen atoms to radical species, stabilizing them and facilitating their reduction. This process involves the homolytic cleavage of the silicon-hydrogen bond, generating a silyl radical that can participate in further reactions .
Vergleich Mit ähnlichen Verbindungen
Tris(trimethylsilyl)silane: Another organosilicon compound used as a radical reducing agent.
Triphenylsilane: A similar compound with three phenyl groups attached to silicon, used in hydrosilylation reactions.
Uniqueness: Tris(2,4,6-trimethylphenyl)silane is unique due to the presence of the bulky 2,4,6-trimethylphenyl groups, which provide steric protection to the silicon atom, enhancing its stability and reactivity in radical-based reactions. This makes it a valuable reagent in organic synthesis, particularly in reactions where traditional reducing agents may be less effective or too toxic .
Eigenschaften
Molekularformel |
C27H33Si |
---|---|
Molekulargewicht |
385.6 g/mol |
InChI |
InChI=1S/C27H33Si/c1-16-10-19(4)25(20(5)11-16)28(26-21(6)12-17(2)13-22(26)7)27-23(8)14-18(3)15-24(27)9/h10-15H,1-9H3 |
InChI-Schlüssel |
WBGARUFQIVNRHU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)[Si](C2=C(C=C(C=C2C)C)C)C3=C(C=C(C=C3C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.